4-Bromo-6,7-difluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Bromo-6,7-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H5BrF2O It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms on the indanone ring
Preparation Methods
The synthesis of 4-Bromo-6,7-difluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indanone derivative.
Fluorination: The fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
4-Bromo-6,7-difluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-6,7-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-difluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity and binding affinity to various biological targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Bromo-6,7-difluoro-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with one less fluorine atom.
6,7-Difluoro-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom.
4-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atoms.
Properties
Molecular Formula |
C9H5BrF2O |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
4-bromo-6,7-difluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrF2O/c10-5-3-6(11)9(12)8-4(5)1-2-7(8)13/h3H,1-2H2 |
InChI Key |
DHPVNQOQYBOSED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC(=C21)Br)F)F |
Origin of Product |
United States |
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